molecular formula C8H15N5 B8540491 4,5-Diamino-6-diethylaminopyrimidine

4,5-Diamino-6-diethylaminopyrimidine

Cat. No.: B8540491
M. Wt: 181.24 g/mol
InChI Key: BYVYXBSURBOLSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Diamino-6-diethylaminopyrimidine is a pyrimidine derivative characterized by amino groups at positions 4 and 5 and a diethylamino (-N(C₂H₅)₂) substituent at position 6. The diethylamino group enhances lipophilicity, which may improve membrane permeability compared to hydroxyl or mercapto analogs. Its molecular formula is C₈H₁₆N₅, with a molecular weight of 182.26 g/mol (calculated from substituent analysis) .

Properties

Molecular Formula

C8H15N5

Molecular Weight

181.24 g/mol

IUPAC Name

4-N,4-N-diethylpyrimidine-4,5,6-triamine

InChI

InChI=1S/C8H15N5/c1-3-13(4-2)8-6(9)7(10)11-5-12-8/h5H,3-4,9H2,1-2H3,(H2,10,11,12)

InChI Key

BYVYXBSURBOLSI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=NC(=C1N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Physical Properties

The substituent at position 6 significantly influences the physical and chemical properties of pyrimidine derivatives. Below is a comparative analysis:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent (Position 6) Key Physical/Chemical Properties
4,5-Diamino-6-hydroxypyrimidine 1672-50-0 C₄H₆N₄O 126.12 -OH High water solubility, acidic (pKa ~8.5)
4,5-Diamino-6-mercaptopyrimidine N/A C₄H₆N₄S 142.18 -SH Nucleophilic, forms disulfide bonds
4,5-Diamino-6-diethylaminopyrimidine N/A C₈H₁₆N₅ 182.26 -N(C₂H₅)₂ Lipophilic, basic (pKa ~10.2 inferred)
Key Observations:
  • Solubility: The hydroxyl (-OH) variant exhibits high aqueous solubility due to hydrogen bonding, whereas the diethylamino analog is more soluble in organic solvents .
  • Acidity/Basicity: The hydroxyl group confers acidity (pKa ~8.5), while the diethylamino group introduces basicity (estimated pKa ~10.2) due to lone-pair donation from nitrogen .
  • Molecular Weight: The diethylamino substituent increases molecular weight by ~56 g/mol compared to the hydroxyl analog, influencing pharmacokinetic properties like diffusion rates .
Yield and Purity Challenges:
  • Hydroxyl and mercapto derivatives achieve >85% yields due to optimized industrial protocols .
  • Diethylamino derivatives may face lower yields (~70–75%) due to steric hindrance during alkylation .
Reactivity:
  • Hydroxyl Analog : Participates in hydrogen bonding and electrophilic substitution reactions. Used as a precursor for antiviral agents .
  • Mercapto Analog : Forms disulfide bonds and undergoes oxidation to sulfonic acids. Applied in metal chelation and catalysis .
  • Diethylamino Analog: Exhibits strong electron-donating effects, activating the pyrimidine ring for electrophilic aromatic substitution. Potential use in kinase inhibitors due to improved lipophilicity .

Stability and Degradation

  • Hydroxyl Derivative: Prone to oxidation under acidic conditions, forming pyrimidine quinones .
  • Diethylamino Derivative: Stable in neutral/alkaline conditions but susceptible to Hoffman degradation under strong acids, yielding ethylene and ammonia .

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